The Physicochemical and Analytical Landscape of 4,4-Dimethylpiperidin-3-ol: A Technical Guide for Drug Development
The Physicochemical and Analytical Landscape of 4,4-Dimethylpiperidin-3-ol: A Technical Guide for Drug Development
As a Senior Application Scientist, I approach the evaluation of molecular building blocks not as static chemical entities, but as dynamic participants in biological and chemical systems. 4,4-dimethylpiperidin-3-ol is a highly specialized piperidine derivative that has gained significant traction in medicinal chemistry, particularly in the synthesis of complex cyclic therapeutics like MALT1 inhibitors[1].
This whitepaper dissects the physicochemical properties, solubility thermodynamics, and synthetic workflows associated with 4,4-dimethylpiperidin-3-ol, providing field-proven insights and self-validating protocols designed for rigorous drug development environments.
Structural Causality: The Gem-Dimethyl Effect
The strategic placement of a gem-dimethyl group at the C4 position fundamentally alters the physicochemical landscape of the piperidine ring. In drug design, we do not add methyl groups arbitrarily; every structural modification is a calculated intervention.
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Conformational Locking (Thorpe-Ingold Effect): The bulky 4,4-dimethyl substitution forces the piperidine ring into a highly restricted chair conformation. This reduces the entropic penalty upon target binding, increasing ligand efficiency.
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Steric Shielding of the Hydroxyl Group: The adjacent methyl groups provide significant steric hindrance around the C3-hydroxyl group. From a pharmacokinetic perspective, this causality is critical: it physically blocks Phase II metabolizing enzymes (like UDP-glucuronosyltransferases), thereby reducing the rate of glucuronidation and extending the molecule's metabolic half-life.
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Lipophilicity Modulation: While piperidin-3-ol is highly polar, the addition of two methyl groups increases the intrinsic lipophilicity, pushing the molecule into an optimal space for blood-brain barrier (BBB) permeability without sacrificing aqueous solubility.
Logical mapping of 4,4-dimethyl substitution effects on molecular behavior.
Physicochemical Profiling
Understanding the baseline metrics of 4,4-dimethylpiperidin-3-ol is essential for downstream formulation. The free base is registered under CAS 955082-91-4[2], while its highly water-soluble hydrochloride salt is registered under CAS 955028-73-6[3].
Table 1: Quantitative Physicochemical Data Summary
| Property | Value | Causality / Application Note |
| Chemical Formula | C₇H₁₅NO | - |
| Molecular Weight | 129.20 g/mol | Low MW allows ample room for downstream elaboration. |
| CAS Number (Free Base) | 955082-91-4 | Standard neutral form utilized in organic synthesis[2]. |
| CAS Number (HCl Salt) | 955028-73-6 | Preferred form for aqueous formulation and storage[3]. |
| Polar Surface Area (TPSA) | 32.3 Ų | Ideal for passive membrane and BBB permeability. |
| Predicted pKa (Amine) | ~9.2 | Ensures the molecule is predominantly protonated at pH 7.4. |
| LogP (N-Benzyl Precursor) | 2.28 | The protected precursor (CAS 1904059-33-1) is highly lipophilic. |
Solubility Thermodynamics & Profiling Protocol
Because 4,4-dimethylpiperidin-3-ol contains a basic secondary amine, its solubility is highly pH-dependent. At gastric pH (1.2), the amine is fully protonated, resulting in near-infinite solubility. However, as the pH approaches intestinal levels (pH 6.8 - 7.4), the fraction of the neutral free base increases, which can lead to precipitation if the intrinsic solubility ( S0 ) is exceeded.
To accurately map this, we utilize a Thermodynamic Solubility Assay . Unlike kinetic assays (which dissolve compounds in DMSO first and can create false supersaturation), this protocol relies on solid-state dissolution.
Self-Validating Protocol: Thermodynamic Solubility Profiling
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Solid Dispensing: Weigh exactly 2.0 mg of 4,4-dimethylpiperidin-3-ol (free base) into a 2 mL glass vial. Causality: Glass is strictly used to prevent the lipophilic portions of the molecule from adsorbing into plasticizers found in standard microcentrifuge tubes.
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Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 0.1 M HCl for pH 1.2, or Phosphate Buffer for pH 7.4).
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Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at 37°C for exactly 24 hours. Causality: A 24-hour window is mandatory to ensure the dissolution process moves past any transient kinetic metastable states and reaches true thermodynamic equilibrium.
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Phase Separation: Transfer the suspension to an ultracentrifuge tube and spin at 15,000 × g for 15 minutes. Causality: Ultracentrifugation is prioritized over syringe filtration. Filtration can cause the compound to non-specifically bind to PTFE or PVDF membranes, artificially lowering the measured solubility.
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Quantification & Self-Validation: Extract the supernatant and analyze via HPLC-UV/MS against a known standard curve.
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Self-Validating Check: Immediately measure the pH of the remaining supernatant. If the final pH deviates by >0.1 units from the initial buffer pH, the basicity of the piperidine amine has overwhelmed the buffer capacity. This automatically invalidates the data point and triggers a re-assay using a higher-capacity buffer system.
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Thermodynamic solubility profiling workflow for 4,4-dimethylpiperidin-3-ol.
Synthetic Workflows: Deprotection and Derivatization
In medicinal chemistry, 4,4-dimethylpiperidin-3-ol is rarely purchased as the free base due to the reactivity of the secondary amine. Instead, it is typically sourced as 1-benzyl-4,4-dimethylpiperidin-3-ol (CAS 1904059-33-1) and deprotected in situ prior to coupling. This scaffold is a critical intermediate in synthesizing complex antineoplastic agents, such as MALT1 inhibitors[1].
Self-Validating Protocol: Catalytic Hydrogenation (Debenzylation)
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Reaction Setup: Dissolve 10 mmol of 1-benzyl-4,4-dimethylpiperidin-3-ol in 50 mL of anhydrous methanol. Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the starting material). Causality: Methanol acts as a protic solvent to stabilize the highly polar amine intermediate generated during cleavage.
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Hydrogenation: Purge the reaction flask three times with vacuum/nitrogen cycles, then introduce Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.
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In-Process Monitoring & Self-Validation: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.
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Self-Validating Check: The system validates complete deprotection only when the m/z peak corresponding to the benzyl precursor ([M+H]⁺ ~220) is completely absent and fully replaced by the free amine peak ([M+H]⁺ ~130). If the precursor mass persists, the reaction is not filtered; instead, catalyst loading is increased by 5% and H₂ pressure is reapplied.
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Filtration: Once validated, filter the mixture through a tightly packed Celite pad. Causality: Celite traps the pyrophoric Pd/C nanoparticles, preventing heavy metal contamination in the final Active Pharmaceutical Ingredient (API).
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Isolation: Concentrate the filtrate under reduced pressure to yield 4,4-dimethylpiperidin-3-ol as a viscous oil or crystalline solid, ready for immediate downstream amide coupling or silyl protection[1].
References
- Title: Cyclic compounds and methods of using same | Source: Google Patents | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgiVjhfR9ugbVYB15EmoLk_qmqMKsSukbPpgfXhbLsfm029PaG18QiXFR0PEwqinoMbOXvCQTCUXv-6wDNCyvMdLHw9uT-JJ0FCMjyOZiBJbkd7KspjKXZfXI_U_zRct5EE4MtfWfrH8a7YUMZ]
- Title: EN300-7245611 (4,4-dimethylpiperidin-3-ol) | Source: EnamineStore | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTAfAcyc-DQGQgQuNAO2iBmsUXoOJ033lTCjBILYpyF8CyglAY1pNwMiNa-UOyVym37EhuXvA2jqKNVZlkF_3n-S46NLjq51p4cha5-wLfDBuPAMTzc2QRK9sFA0KuLKfHmRBhQIwfLEUg1BlfwGiM-yXBA5lgvCNnqbW2Xg==]
- Title: 1-(2-Aminoethyl)piperidin-3-ol dihydrochloride (Related CAS 955028-73-6) | Source: BLDpharm | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkBNh-_KDc_3TnHh5EleWH3MejxsYANYnrLGZHA0QWKjJIsVOwnlHnk0Ua6RyIUaGRVsYGER9_zU0VpxsI_8kpB9UyuuDNyqQEXiilmXCITcozkFVSeCfIB_6xjTymCPxAahzCdeCUr5x5j3Xsog==]
- Title: 1-Benzyl-4,4-dimethylpiperidin-3-ol | Source: Chemikart | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVgWnW-0igsOJgWIeCMMopVJI6yEda4wb4KaAaGy7Ys4R48vWOrGmH5nbf00EBxaB4xS4axm2-GAnAFtVOaDj37NmG2fKHmRWXWZGfkE4XgtdNmewkE9eJDoQQ1R6pZCp6dOkSpHqnF5m-5jErAC_TNAohgercZt9GFAyUup5e2POPBLD15Z-VXJo6EUkusYM7n0mDDip_eckq7Y3eCjr5GB3o9A==]
